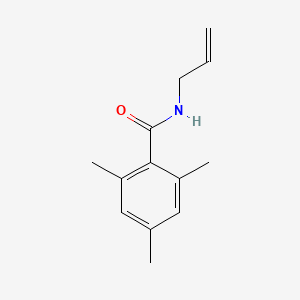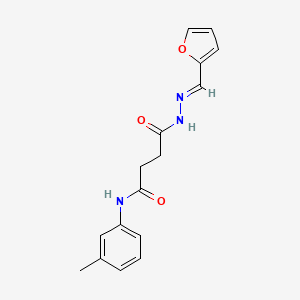
N-allyl-2,4,6-trimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2,4,6-trimethylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an allyl group attached to the nitrogen atom and three methyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2,4,6-trimethylbenzamide can be achieved through the direct condensation of 2,4,6-trimethylbenzoic acid with allylamine. This reaction typically requires the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as Lewis acids can also enhance the efficiency of the reaction. Additionally, ultrasonic irradiation has been reported to accelerate the reaction and improve the overall yield of benzamide derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
N-allyl-2,4,6-trimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl group of the amide can be reduced to form an amine.
Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzamides.
Wissenschaftliche Forschungsanwendungen
N-allyl-2,4,6-trimethylbenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the interactions of amides with biological molecules.
Industry: Used in the production of polymers and other materials with specific properties
Wirkmechanismus
The mechanism of action of N-allyl-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The allyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-trimethylbenzamide: Lacks the allyl group, resulting in different reactivity and applications.
N-allyl-2-phenyl-4,5-dihydrooxazole-4-carboxamide: Contains a different core structure, leading to distinct chemical properties
Uniqueness
N-allyl-2,4,6-trimethylbenzamide is unique due to the presence of both the allyl group and the trimethyl-substituted benzene ring.
Eigenschaften
Molekularformel |
C13H17NO |
|---|---|
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
2,4,6-trimethyl-N-prop-2-enylbenzamide |
InChI |
InChI=1S/C13H17NO/c1-5-6-14-13(15)12-10(3)7-9(2)8-11(12)4/h5,7-8H,1,6H2,2-4H3,(H,14,15) |
InChI-Schlüssel |
LTYHYYCUTLGPHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NCC=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5(4H)-oxazolone, 4-[[4-(acetyloxy)-3-iodo-5-methoxyphenyl]methylene]-2-(4-bromophenyl)-, (4Z)-](/img/structure/B11691312.png)
![5-(4-bromophenyl)-2-furaldehyde [(2E)-3-allyl-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B11691316.png)
![(5Z)-1-(4-methylphenyl)-5-[(1,2,5-triphenyl-1H-pyrrol-3-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11691338.png)
![N-[(2E,5Z)-5-{[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B11691339.png)

![N'-[(E)-9-anthrylmethylidene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11691358.png)
![(4Z)-4-[2-(3-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11691361.png)
![methyl 4-{(Z)-[2-(4-methyl-3-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B11691366.png)

![N'-[(Z)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B11691376.png)
![(2E)-2-(4-bromobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11691383.png)
![(3E)-3-[(2-ethoxyphenyl)imino]-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B11691388.png)

![N-(3,4-dimethylphenyl)-3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B11691390.png)
